molecular formula C25H24F3NO2 B12291341 2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

Cat. No.: B12291341
M. Wt: 427.5 g/mol
InChI Key: MHXVDXXARZCVRK-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panomifene is a nonsteroidal selective estrogen receptor modulator of the triphenylethylene group, related to tamoxifen. It was developed as an antineoplastic agent by Egis Pharmaceuticals and IVAX Drug Research Institute in the 1990s for the treatment of breast cancer. it was never marketed as it reached phase II clinical trials before development was terminated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Panomifene involves a highly regio- and stereoselective carbometalation reaction of fluoroalkylated internal alkynes with organocopper reagents. This reaction is utilized successfully in the short, stereoselective total synthesis of Panomifene .

Industrial Production Methods: There is limited information available on the industrial production methods of Panomifene, as it was never marketed and its development was terminated during clinical trials .

Chemical Reactions Analysis

Types of Reactions: Panomifene undergoes various types of reactions, including hydroxylation and side chain modifications. These reactions are primarily studied in vitro using liver microsomes from different species .

Common Reagents and Conditions: The common reagents used in the synthesis of Panomifene include organocopper reagents for the carbometalation reaction . The reaction conditions involve the use of fluoroalkylated internal alkynes and organocopper reagents under regio- and stereoselective conditions .

Major Products Formed: The major products formed from the reactions of Panomifene include hydroxylated derivatives and side chain modified compounds. For example, 4-hydroxy-Panomifene is one of the metabolites produced during its metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24F3NO2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23-

InChI Key

MHXVDXXARZCVRK-VHXPQNKSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO

Origin of Product

United States

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